Stereochemical Purity: (R)- vs. (S)-Enantiomer
The (R)-enantiomer is commercially available with a minimum certified purity of 95–97%, ensuring high stereochemical integrity for asymmetric transformations [REFS-1, REFS-2]. In contrast, while the (S)-enantiomer (CAS 1105712-07-9) is also available at similar purity levels , the (R)-enantiomer commands a significantly higher market price—approximately $270 per gram for the (R)-enantiomer versus $1.9–2.9 per gram for the (S)-enantiomer . This price differential reflects the (R)-enantiomer's established niche as the preferred stereoisomer for the synthesis of enantiomerically pure β-amino acids and other chiral building blocks, where the absolute (R)-configuration is critical for achieving the desired biological activity or catalytic selectivity [REFS-2, REFS-5].
| Evidence Dimension | Commercial purity and market valuation |
|---|---|
| Target Compound Data | (R)-enantiomer: 95–97% purity; price approx. $270/g |
| Comparator Or Baseline | (S)-enantiomer: 95% purity; price approx. $1.9–2.9/g |
| Quantified Difference | ~100-fold price premium for (R)-enantiomer |
| Conditions | Vendor technical datasheets and commercial listings |
Why This Matters
The substantial price premium of the (R)-enantiomer signals its unique value in specific asymmetric applications, justifying procurement for target-oriented synthesis where stereochemistry dictates biological or catalytic outcome.
- [1] Kuujia. (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide. CAS 1313705-91-7. https://www.kuujia.com/cas-1313705-91-7.html (accessed 2026-04-15). View Source
- [2] Posakony, J. J.; Grierson, J. R.; Tewson, T. J. New Routes to N-Alkylated Cyclic Sulfamidates. J. Org. Chem. 2002, 67 (15), 5164–5169. https://doi.org/10.1021/jo0157019. View Source
